molecular formula C22H24N2O3 B2737980 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide CAS No. 921791-24-4

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide

Cat. No.: B2737980
CAS No.: 921791-24-4
M. Wt: 364.445
InChI Key: WXBFKXDGXRGSCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide is a benzoxazepine derivative characterized by a 7-membered oxazepine ring fused to a benzene core. Key structural features include:

  • 3,3-Dimethyl groups: Enhance steric stability at the 3-position of the oxazepine ring.
  • 3-Methylbenzamide moiety: A lipophilic aromatic substituent that may modulate solubility and binding affinity.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-5-11-24-18-13-17(23-20(25)16-8-6-7-15(2)12-16)9-10-19(18)27-14-22(3,4)21(24)26/h5-10,12-13H,1,11,14H2,2-4H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBFKXDGXRGSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, synthesis methods, and biological evaluations based on diverse sources.

Chemical Structure and Properties

The compound belongs to the class of oxazepines and features a complex structure that includes an allyl group and a methylbenzamide moiety. Its molecular formula is C20H22N2O3C_{20}H_{22}N_{2}O_{3} with a molecular weight of approximately 342.41 g/mol. The structural representation is as follows:

N 5 allyl 3 3 dimethyl 4 oxo 2 3 4 5 tetrahydrobenzo b 1 4 oxazepin 7 yl 3 methylbenzamide\text{N 5 allyl 3 3 dimethyl 4 oxo 2 3 4 5 tetrahydrobenzo b 1 4 oxazepin 7 yl 3 methylbenzamide}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Formation of the oxazepine core : This often involves cyclization reactions that incorporate the allyl group.
  • Amidation : The final step usually involves the reaction of the oxazepine derivative with 3-methylbenzoyl chloride to form the amide bond.

Anticancer Properties

Recent studies have indicated that compounds similar to N-(5-allyl-3,3-dimethyl-4-oxo...) exhibit significant anticancer activity. For instance:

  • In vitro studies : Compounds in this class have shown cytotoxic effects against various cancer cell lines. A study reported an IC50 value (the concentration required to inhibit cell growth by 50%) in the nanomolar range for certain derivatives .
CompoundCell Line TestedIC50 (nM)
Example ACCRF-CEM (Leukemia)10
Example BMCF7 (Breast Cancer)50

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes related to cancer progression. For example:

  • 17β-Hydroxysteroid dehydrogenase Type 3 (17β-HSD3) : This enzyme plays a crucial role in steroid metabolism and is implicated in hormone-dependent cancers. Compounds from this series have demonstrated promising inhibitory activity against this enzyme .

The proposed mechanism of action involves:

  • Binding to enzyme active sites , disrupting normal substrate interactions.
  • Induction of apoptosis in cancer cells through pathways activated by steroid hormone signaling.

Case Studies

One notable case involved the evaluation of a series of oxazepine derivatives for their biological activity against prostate cancer cells. The study highlighted that modifications to the allyl group significantly affected potency and selectivity towards 17β-HSD3 inhibition .

Study Overview

StudyFindings
Prostate Cancer EvaluationSeveral derivatives showed IC50 values below 100 nM against LNCaP cells.
Structure–Activity Relationship (SAR) AnalysisModifications at the allyl position enhanced binding affinity and selectivity towards target enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A : N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide (RN: 921560-13-6)

This analog differs in two critical regions:

5-Substituent : Ethyl group (C2H5) vs. allyl (C3H5) in the target compound.

Benzamide substituents : 3,4-Difluoro vs. 3-methyl.

Property Target Compound Compound A
5-Position substituent Allyl (C3H5) Ethyl (C2H5)
Benzamide substitution 3-Methyl 3,4-Difluoro
Molecular weight Not reported 414.43 g/mol
Polarity Lower (due to methyl) Higher (fluorine electronegativity)
Potential bioactivity Likely modulates lipophilicity Enhanced hydrogen bonding via fluorine

Key Insights :

  • Allyl vs. Ethyl, being smaller and saturated, may improve metabolic stability but reduce target engagement versatility .
  • Substituent Effects: The 3-methylbenzamide in the target compound enhances lipophilicity, favoring membrane permeability.

Research Findings and Implications

Pharmacological Potential
  • Compound A : Fluorine substituents are associated with improved pharmacokinetic profiles in FDA-approved drugs (e.g., enhanced half-life), making it a candidate for peripheral targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.